molecular formula C13H14F3NO3 B13575577 tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate

tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate

Cat. No.: B13575577
M. Wt: 289.25 g/mol
InChI Key: CYTSLQKMHLJSBB-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(trifluoroacetyl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a trifluoroacetyl group, and a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(trifluoroacetyl)phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides.

Scientific Research Applications

Chemistry: tert-Butyl N-[4-(trifluoroacetyl)phenyl]carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as an inhibitor for certain enzymes, providing insights into their function .

Medicine: Its unique structure allows for the exploration of new therapeutic targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues, further stabilizing the compound within the active site .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (4-(bromomethyl)phenyl)carbamate
  • tert-Butyl (4-(hydroxymethyl)phenyl)carbamate

Comparison: tert-Butyl N-[4-(trifluoroacetyl)phenyl]carbamate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electronegativity and steric hindrance. This makes it more reactive in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C13H14F3NO3

Molecular Weight

289.25 g/mol

IUPAC Name

tert-butyl N-[4-(2,2,2-trifluoroacetyl)phenyl]carbamate

InChI

InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-9-6-4-8(5-7-9)10(18)13(14,15)16/h4-7H,1-3H3,(H,17,19)

InChI Key

CYTSLQKMHLJSBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)C(F)(F)F

Origin of Product

United States

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